3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile
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Overview
Description
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile is a complex organic compound that belongs to the class of cyclopenta[b]indoles. These compounds are known for their significant biological activities and are often found in various natural products and pharmaceuticals. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile typically involves several steps, starting from readily available starting materials One common method involves the cyclization of appropriate precursors under specific conditions For example, the synthesis might begin with the preparation of an indole derivative, followed by cyclization to form the cyclopenta[b]indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, such as palladium or platinum, to facilitate the cyclization reactions. Additionally, advanced purification techniques, such as chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]indole: A closely related compound with similar biological activities.
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities and biological properties.
Uniqueness
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propanenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-9-4-10-16-13-7-2-1-5-11(13)12-6-3-8-14(12)16/h1-2,5,7H,3-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMVUIDWTCQBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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